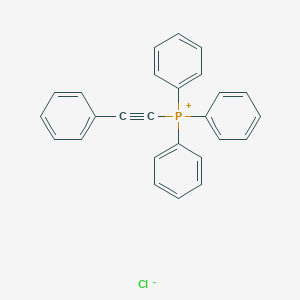
Triphenyl(phenylethynyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(phenylethynyl)phosphanium chloride is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three phenyl groups and one phenylethynyl group, with a chloride ion as the counterion. This compound is part of the broader class of phosphonium salts, which are known for their applications in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(phenylethynyl)phosphanium chloride typically involves the reaction of triphenylphosphine with phenylethynyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph3P+PhC≡CCl→Ph3P+C≡CPhCl−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(phenylethynyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyl(phenylethynyl)phosphine oxide.
Reduction: It can be reduced to form triphenyl(phenylethynyl)phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Triphenyl(phenylethynyl)phosphine oxide.
Reduction: Triphenyl(phenylethynyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Triphenyl(phenylethynyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of phosphonium-based drug delivery systems due to its ability to penetrate cell membranes.
Medicine: Research is ongoing into its potential use in targeted cancer therapies, leveraging its ability to accumulate in cancer cells.
Industry: It is employed in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of triphenyl(phenylethynyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phenylethynyl group can participate in nucleophilic addition reactions, while the phosphonium center can undergo nucleophilic substitution. The compound’s ability to form stable ylides makes it valuable in Wittig reactions, where it facilitates the formation of alkenes from aldehydes and ketones.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and catalysis.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a byproduct in various reactions.
Triphenylphosphine dichloride: A related compound used to convert alcohols to alkyl chlorides.
Uniqueness
Triphenyl(phenylethynyl)phosphanium chloride is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and properties compared to other triphenylphosphine derivatives. This makes it particularly useful in specialized synthetic applications and research studies.
Properties
CAS No. |
60896-12-0 |
|---|---|
Molecular Formula |
C26H20ClP |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
triphenyl(2-phenylethynyl)phosphanium;chloride |
InChI |
InChI=1S/C26H20P.ClH/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H;1H/q+1;/p-1 |
InChI Key |
ADTCIQOSZMKAGQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C#C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


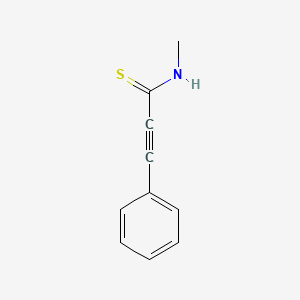
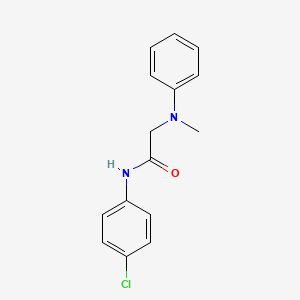

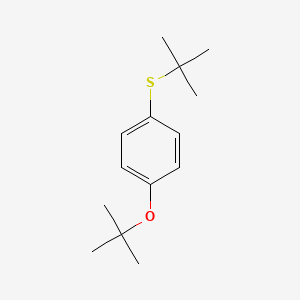

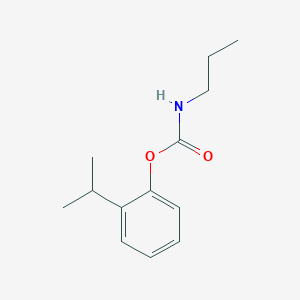
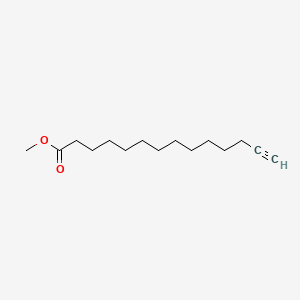
![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
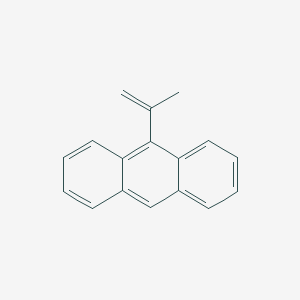
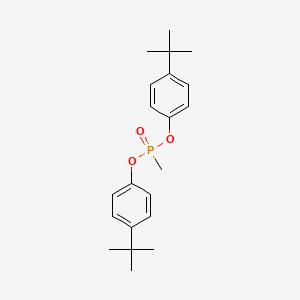
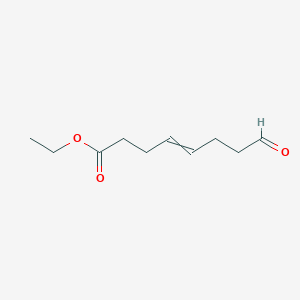
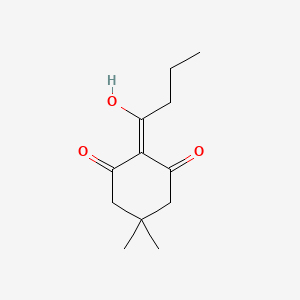
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
